2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper (II) oxide nanoparticles can enhance the efficiency of the reaction. Additionally, mechanochemical synthesis methods, which involve grinding the reactants together in the presence of a catalyst, offer an environmentally friendly alternative to traditional solvent-based methods.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
1,2,4-Oxadiazole: An isomer with different positioning of the nitrogen atoms in the ring.
1,3,4-Triazole: Contains three nitrogen atoms in the ring, offering different chemical properties.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole is unique due to its specific combination of functional groups and the presence of the ethenylphenyl and heptyl chains. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
866623-20-3 |
---|---|
Molecular Formula |
C18H24N2OS |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-5-heptyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H24N2OS/c1-3-5-6-7-8-9-17-19-20-18(21-17)22-14-16-12-10-15(4-2)11-13-16/h4,10-13H,2-3,5-9,14H2,1H3 |
InChI Key |
FFVZLJABWPFECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C(O1)SCC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.